5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM)
5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM)
Desfesoterodine, also known as PNU-200577, is a major pharmacologically active metabolite of tolterodine, a new muscarinic receptor antagonist intended for the treatment of an overactive bladder. In vitro, PNU-200577 produced a competitive and concentration-dependent inhibition of carbachol-induced contraction of guinea-pig isolated urinary bladder strips (KB = 0.84 nM; pA2 = 9.14). In vivo, PNU-200577 was significantly more potent at inhibiting acetylcholine-induced urinary bladder contraction than electrically induced salivation in the anaesthetised cat (ID50 15 and 40 nmol.kg-1, respectively; P < 0.01).
Brand Name:
Vulcanchem
CAS No.:
207679-81-0
VCID:
VC0000916
InChI:
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
SMILES:
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Molecular Formula:
C22H31NO2
Molecular Weight:
341.5 g/mol
5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM)
CAS No.: 207679-81-0
APIs
VCID: VC0000916
Molecular Formula: C22H31NO2
Molecular Weight: 341.5 g/mol
CAS No. | 207679-81-0 |
---|---|
Product Name | 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM) |
Molecular Formula | C22H31NO2 |
Molecular Weight | 341.5 g/mol |
IUPAC Name | 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
Standard InChI | InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 |
Standard InChIKey | DUXZAXCGJSBGDW-HXUWFJFHSA-N |
Isomeric SMILES | CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Canonical SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Appearance | Solid powder |
Description | Desfesoterodine, also known as PNU-200577, is a major pharmacologically active metabolite of tolterodine, a new muscarinic receptor antagonist intended for the treatment of an overactive bladder. In vitro, PNU-200577 produced a competitive and concentration-dependent inhibition of carbachol-induced contraction of guinea-pig isolated urinary bladder strips (KB = 0.84 nM; pA2 = 9.14). In vivo, PNU-200577 was significantly more potent at inhibiting acetylcholine-induced urinary bladder contraction than electrically induced salivation in the anaesthetised cat (ID50 15 and 40 nmol.kg-1, respectively; P < 0.01). |
Synonyms | (R)-N,N-diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropanamine 5-hydroxymethyl tolterodine PNU 200577 PNU-200577 |
PubChem Compound | 9819382 |
Last Modified | Nov 11 2021 |
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